4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide
Description
This compound, designated as K-560 (1a) in the literature, is a 2-aminobenzamide-type histone deacetylase (HDAC) inhibitor developed for its neuroprotective properties, particularly against ischemia-induced neuronal cell death . Its structure features a central piperazine ring with 2,3-dioxo and 4-ethyl substituents, linked to a carboxamide group. The aryl moiety at the 5-position consists of a fused thiophene-furan system, specifically a [5-(thiophen-2-yl)furan-2-yl]methyl group. This structural configuration is critical for HDAC1/2 selectivity, a hallmark of its pharmacological activity .
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-18-7-8-19(15(21)14(18)20)16(22)17-10-11-5-6-12(23-11)13-4-3-9-24-13/h3-6,9H,2,7-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDRPDZIJCMXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the piperazine ring is functionalized with the desired substituents. Key steps may include:
Formation of the Piperazine Core: Starting from ethyl piperazine-1-carboxylate, the core structure is formed.
Introduction of the Thiophene and Furan Groups: Using thiophene-2-carboxylic acid and furan-2-carboxylic acid, these groups are introduced through esterification or amidation reactions.
Final Condensation: The final product is obtained by condensing the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides or furans with additional oxygen functionalities.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones, and hydroxylated furans.
Reduction Products: Alcohol derivatives of the piperazine ring.
Substitution Products: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiophene and furan rings can interact with biological macromolecules through π-π stacking or hydrogen bonding, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs and Derivatives
Modifications to the Aryl Substituent
To optimize potency, analogs of K-560 were synthesized by replacing the 5-(thiophen-2-yl) group with other aryl groups:
- K-562 (3) : 5-phenyl substitution.
- K-563 (4) : 5-(furan-3-yl) substitution.
- K-564 (5) : 5-(furan-2-yl) substitution.
Key Findings :
- All analogs retained preferential inhibition of HDAC1 and HDAC2 over HDAC3, 6, and 8, but thiophene-containing K-560 (1a) exhibited superior neuronal protection compared to phenyl or furan derivatives. The thiophene moiety likely enhances binding affinity via sulfur-mediated interactions in the HDAC active site .
- IC50 values for HDAC2 inhibition were 10–26-fold higher than those for HDAC1 across all analogs, suggesting conserved isoform selectivity despite aryl substitutions .
Modifications to the Piperazine Core
Derivatives of K-560 were synthesized by altering the diketopiperazine group:
- K-852 (6) : (4-Ethyl-2,3-dioxopiperazin-1-yl)methyl.
- K-854 (7) : (Cyclo-L-prolylglycinyl)methyl.
- K-856 (8) : (4-Methyl-2,5-dioxopiperazin-1-yl)methyl.
- OP-857 (9) : 3-Oxopiperazinylmethyl.
- OP-859 (11) : 4-Ethylpiperazinylmethyl (lacks dioxo groups).
Key Findings :
- Retention of HDAC1/2 inhibition: Derivatives with diketopiperazine groups (e.g., K-852) maintained activity, while non-dioxo variants (e.g., OP-859) showed reduced potency. The 2,3-dioxo motif is essential for zinc coordination in the HDAC catalytic site .
- Impact on Neuronal Protection : K-852 and K-854 demonstrated efficacy in ameliorating ischemia-induced neuronal death, comparable to K-560, whereas OP-859 was less effective, highlighting the importance of the diketopiperazine core .
Comparison with Structurally Related Compounds in Literature
Thiophene-Furan Hybrids
- 4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzenesulfonamide (1l): This sulfonamide derivative shares the [5-(thiophen-2-yl)furan-2-yl]methyl group but lacks the piperazine-carboxamide scaffold.
Piperazine-Carboxamide Derivatives
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide: This compound retains the 4-ethylpiperazine-carboxamide backbone but lacks the 2,3-dioxo groups and thiophene-furan substituent.
Biological Activity
4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperazine ring, a carboxamide group, and multiple heterocycles (including furan and thiophene), suggests various biological activities. This article reviews the available data on its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Structural Overview
The compound's structure can be broken down into several key components:
- Piperazine Ring : Known for its versatility in drug design.
- Carboxamide Group : Often associated with increased solubility and bioavailability.
- Dioxo Functionality : Contributes to reactivity and potential interactions with biological targets.
- Thiophene and Furan Rings : These heterocycles are frequently linked to pharmacological activities such as anticancer and antimicrobial effects.
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features exhibit anticancer properties. The presence of dioxo and heterocyclic groups may enhance interactions with DNA or RNA, leading to inhibition of cancer cell proliferation. For instance, derivatives of thiophene and furan have been documented to possess significant anticancer activity due to their ability to interfere with cellular signaling pathways involved in tumor growth .
Antimicrobial Properties
Compounds containing piperazine and dioxo functionalities have shown promise as antimicrobial agents. The structural characteristics of 4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide suggest it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
The mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic processes.
- DNA Interaction : The potential for intercalation with nucleic acids could lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to cell death.
Comparative Analysis
To better understand the biological activity of 4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide, a comparison with related compounds is essential. The following table summarizes the biological activities of structurally similar compounds.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(thiophen-3-yl)furan | Contains thiophene and furan rings | Anticancer | Simpler structure |
| 4-methylpiperazine derivatives | Piperazine core with methyl substitution | Antimicrobial | Variability in substituents |
| Dioxo-pyrimidine derivatives | Similar dioxo functionality | Antiviral | Different ring system |
This comparison highlights the unique aspects of 4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide while situating it within a broader context of related compounds that may share therapeutic potentials or synthetic pathways.
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT2A/5-HT7 receptors. Focus on hydrogen bonding with Ser159 (5-HT2A) and π-π stacking with Phe340 .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD values (<2 Å) to validate binding poses .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., fluorination at the ethyl group) to prioritize synthetic targets .
What are the optimal reaction conditions for introducing the thiophene-furan moiety during synthesis?
Q. Basic
- Coupling Conditions : Use Pd(PPh3)4 (5 mol%) in a Suzuki-Miyaura reaction to attach the thiophene-furan group to the piperazine core. recommends a 1:1.5 molar ratio of boronic acid to piperazine precursor in THF/H2O (3:1) at 80°C for 12 hours .
- Protection Strategies : Temporarily protect the piperazine nitrogen with Boc groups to prevent side reactions during heteroaromatic coupling .
How can in vitro and in vivo discrepancies in pharmacokinetic data be addressed methodologically?
Q. Advanced
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation sites. notes that ethyl group oxidation reduces bioavailability; replacing it with a cyclopropyl moiety improved half-life by 40% .
- Prodrug Design : Introduce ester or phosphate groups to enhance solubility and absorption. For example, demonstrates that ethyl ester derivatives of piperazine-carboxamides exhibit 2× higher Cmax in rodent models .
- Interspecies Scaling : Use allometric equations (e.g., Wajima method) to correlate rodent and human pharmacokinetic parameters .
What strategies mitigate side reactions during the oxidation of the piperazine dioxo group?
Q. Advanced
- Controlled Oxidants : Use NaIO4 in aqueous acetone at 0°C to selectively oxidize the piperazine ring without degrading the thiophene-furan moiety. reports >90% yield under these conditions .
- In Situ Monitoring : Employ FTIR to track carbonyl formation (C=O stretch at 1680–1720 cm⁻¹) and halt the reaction at 85% conversion to prevent over-oxidation .
How can researchers validate target engagement in cellular models for this compound?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Heat-treat cells (37–65°C) incubated with the compound and quantify target protein stability via Western blot .
- BRET/FRET Biosensors : Use engineered HEK293 cells expressing luciferase-tagged receptors to measure real-time binding kinetics (e.g., EC50 < 100 nM for dopamine D2 receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
